Probimane

Description

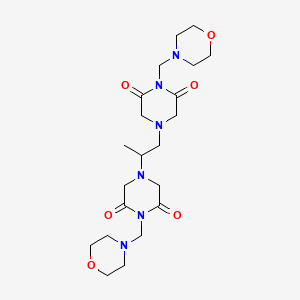

Structure

3D Structure

Properties

IUPAC Name |

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUYWACILHVRLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70910622 | |

| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95604-83-4, 108093-90-9 | |

| Record name | 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95604-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MM 159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095604834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probimane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione} | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70910622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Probimane: A Technical Guide to its Mechanism of Action in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probimane (AT-2153) is a potent, synthetic anticancer agent belonging to the bisdioxopiperazine class of compounds. This document provides an in-depth technical overview of the molecular mechanisms underlying this compound's therapeutic effects. Key mechanisms of action include the induction of cell cycle arrest at the G2/M phase and the inhibition of chromosome segregation, leading to antiproliferative effects in a range of human tumor cell lines. This guide consolidates available quantitative data, details relevant experimental methodologies, and visualizes the key cellular pathways and processes affected by this compound.

Core Mechanism of Action

This compound exerts its anticancer activity through a multi-faceted approach, primarily targeting critical processes in cell division. The principal mechanisms identified are:

-

G2/M Phase Cell Cycle Arrest: this compound effectively halts the cell cycle at the G2/M transition, preventing cancer cells from entering mitosis and undergoing cell division[1]. This arrest is a key contributor to its antiproliferative properties.

-

Inhibition of Chromosome Segregation: The compound has been shown to block proper chromosome segregation during mitosis[1]. This action leads to mitotic catastrophe and ultimately, cell death in cancerous cells.

-

Antiproliferative Activity: As a consequence of its effects on the cell cycle and chromosome dynamics, this compound demonstrates significant cytotoxicity against various human tumor cell lines[1].

While the direct molecular targets are still under full elucidation, the bisdioxopiperazine class of compounds, to which this compound belongs, are known to interact with several cellular components and pathways, including:

-

Topoisomerase II Inhibition: Other bisdioxopiperazines are known to inhibit topoisomerase II, an enzyme critical for resolving DNA topological problems during replication and chromosome segregation[2]. This inhibition, however, is distinct from that of cleavable complex-forming inhibitors[2].

-

Calmodulin Inhibition: this compound has been noted to inhibit calmodulin, a ubiquitous calcium-binding protein that plays a crucial role in regulating the cell cycle, including progression through G1 and mitosis[3][4].

Quantitative Data: In Vitro Cytotoxicity

The antiproliferative efficacy of this compound has been quantified across a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values obtained after 48 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| SCG-7901 | Gastric Carcinoma | < 10 |

| K562 | Chronic Myeloid Leukemia | < 10 |

| A549 | Lung Carcinoma | < 10 |

| HL60 | Promyelocytic Leukemia | < 10 |

| HeLa | Cervical Cancer | 5.12 |

Signaling Pathways

Proposed Pathway for this compound-Induced G2/M Arrest

The precise signaling cascade linking this compound to G2/M arrest is an active area of research. Based on the known inhibitory effects of bisdioxopiperazines on calmodulin and the role of calmodulin in cell cycle progression, a putative signaling pathway is proposed below. Inhibition of the CaM/CaMKII pathway can lead to the stabilization of p21, a cyclin-dependent kinase inhibitor, which in turn can inhibit the activity of the Cyclin B1/CDK1 complex, a key driver of entry into mitosis.

References

- 1. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of intracellular topoisomerase II by antitumor bis(2,6-dioxopiperazine) derivatives: mode of cell growth inhibition distinct from that of cleavable complex-forming type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Calmodulin antagonists induce cell cycle arrest and apoptosis in vitro and inhibit tumor growth in vivo in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Cellular Thiol Dynamics: A Technical Guide to Thiol-Reactive Fluorescent Probes

A Note to the Reader: Initial investigations into the use of Probimane for the detection of free thiols in cellular environments have found no supporting scientific literature or evidence to suggest its application in this context. The primary body of research identifies this compound as a bisdioxopiperazine derivative with anti-proliferative and anti-cancer properties.[1][2] Therefore, this guide will focus on a well-established and widely utilized class of fluorescent probes for thiol detection, the bimane derivatives, with a specific emphasis on monobromobimane (mBBr), to provide a comprehensive technical resource for researchers in this field.

Introduction to Cellular Thiols and Their Importance

Free thiols, primarily in the form of the sulfhydryl group (-SH) of cysteine residues within proteins and the abundant small molecule glutathione (GSH), are critical players in maintaining cellular redox homeostasis.[3][4] These molecules are integral to a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and redox signaling.[3][4] Dysregulation of cellular thiol levels is implicated in a range of pathological conditions, making the precise measurement and visualization of these molecules within living cells a crucial aspect of biomedical research and drug development.[3][5]

Fluorescent probes have emerged as indispensable tools for the real-time, non-invasive detection of thiols in live cells, offering high sensitivity and spatiotemporal resolution.[3][5] Among these, bimane-based probes have a long-standing history of effective and reliable thiol quantification.

Monobromobimane (mBBr): A Key Fluorescent Probe for Thiol Detection

Monobromobimane (mBBr) is a cell-permeable, essentially non-fluorescent compound that becomes highly fluorescent upon reaction with thiols.[6][7] This property makes it an excellent probe for quantifying and visualizing free thiols in both cellular lysates and intact, living cells.[6]

Mechanism of Action

The detection of thiols by mBBr is based on a nucleophilic substitution reaction. The electron-rich thiol group attacks the electrophilic bromomethyl group of mBBr, displacing the bromide ion and forming a stable, fluorescent thioether adduct.[7] This reaction is often catalyzed by the enzyme glutathione S-transferase (GST) within cells, particularly for the conjugation with glutathione (GSH).[6][7]

Caption: Reaction of monobromobimane with a free thiol.

Photophysical Properties

The formation of the thioether adduct with mBBr results in a significant increase in fluorescence quantum yield. The resulting fluorescent product has distinct excitation and emission spectra that allow for its detection using standard fluorescence microscopy and spectroscopy techniques.

| Property | Value | Reference |

| Excitation Maximum (adduct) | ~394 nm | [8] |

| Emission Maximum (adduct) | ~490 nm | [8] |

| Molar Extinction Coefficient | Not available in search results | |

| Quantum Yield (adduct) | Not available in search results |

Experimental Protocols for Thiol Detection Using mBBr

The following protocols provide a general framework for the use of mBBr in detecting free thiols in cell lysates and for live-cell imaging. Optimization may be required for specific cell types and experimental conditions.

Quantification of Thiols in Cell Lysates

This protocol is adapted from established methods for measuring total free thiol content in cell homogenates.[6]

Materials:

-

Monobromobimane (mBBr) stock solution (e.g., 100 mM in a suitable organic solvent like DMSO)

-

Glutathione S-transferase (GST)

-

Cell lysis buffer

-

Phosphate-buffered saline (PBS)

-

96-well microplate (black, clear bottom for fluorescence reading)

-

Fluorometric plate reader

Procedure:

-

Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Sample Preparation: Prepare dilutions of the cell lysate in PBS.

-

Reaction Mixture: In each well of the microplate, add the cell lysate sample, GST, and mBBr. A typical final concentration for mBBr is in the low micromolar range.

-

Incubation: Incubate the plate at room temperature, protected from light, for a sufficient time to allow the reaction to go to completion (e.g., 15-30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the mBBr-thiol adduct (e.g., Ex: 390 nm, Em: 490 nm).

-

Standard Curve: Prepare a standard curve using known concentrations of a thiol standard, such as glutathione, to quantify the thiol content in the samples.

Caption: Workflow for thiol quantification in cell lysates.

Live-Cell Imaging of Intracellular Thiols

This protocol outlines the general steps for visualizing intracellular free thiols using mBBr.

Materials:

-

Monobromobimane (mBBr) stock solution

-

Live-cell imaging medium

-

Cells cultured on a suitable imaging dish (e.g., glass-bottom dish)

-

Fluorescence microscope equipped with appropriate filters

Procedure:

-

Cell Seeding: Seed cells on an imaging dish and allow them to adhere and grow to the desired confluency.

-

Probe Loading: Prepare a working solution of mBBr in pre-warmed live-cell imaging medium. The optimal concentration should be determined empirically but is typically in the low micromolar range.

-

Incubation: Remove the culture medium from the cells and replace it with the mBBr-containing imaging medium. Incubate the cells for a period (e.g., 15-30 minutes) at 37°C in a CO2 incubator to allow for probe uptake and reaction with intracellular thiols.

-

Washing (Optional): Depending on the background fluorescence, it may be necessary to wash the cells with fresh imaging medium to remove excess, unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope with the appropriate filter set for the mBBr-thiol adduct (e.g., DAPI or equivalent filter set).

Caption: Workflow for live-cell imaging of thiols with mBBr.

Data Interpretation and Considerations

-

Specificity: While mBBr is highly reactive towards thiols, it can potentially react with other nucleophiles at a much slower rate. It is important to consider the biological context and perform appropriate controls.

-

Cytotoxicity: At high concentrations or with prolonged incubation times, mBBr can exhibit cytotoxicity. It is crucial to determine the optimal probe concentration and incubation time that minimizes cellular toxicity while providing a sufficient signal.

-

Photostability: Like many fluorescent probes, the mBBr-thiol adduct is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure times during imaging.

-

Cellular Efflux: The fluorescent mBBr-GSH conjugate can be actively transported out of cells by multidrug resistance-associated proteins (MRPs).[7] This should be considered when performing kinetic studies.

Conclusion

While the initial premise of using this compound for thiol detection is not supported by current scientific literature, this guide provides a comprehensive overview of a reliable and widely used alternative, monobromobimane. By understanding the mechanism of action, photophysical properties, and experimental protocols associated with mBBr, researchers can effectively probe the intricate and vital roles of free thiols in cellular physiology and disease. The provided methodologies and diagrams serve as a foundational resource for scientists and drug development professionals aiming to investigate the dynamic landscape of the cellular thiolome.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Probing Cell Redox State and Glutathione-Modulating Factors Using a Monochlorobimane-Based Microplate Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Monochlorobimane fluorometric method to measure tissue glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spectrum [bBBr (Dibromobimane)] | AAT Bioquest [aatbio.com]

Principle of Probimane Fluorescence for Thiol Detection: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Probimane (exemplified by monobromobimane, mBBr) fluorescence for the sensitive and quantitative detection of thiols in biological systems. This document details the core chemical mechanism, experimental protocols, and relevant biological context for researchers in cellular biology, biochemistry, and drug development.

Core Principle: "Turn-On" Fluorescence via Nucleophilic Substitution

This compound probes, with monobromobimane (mBBr) being a well-characterized example, are essentially non-fluorescent in their native state. The core principle of their function lies in a "turn-on" fluorescence mechanism initiated by a nucleophilic substitution reaction with a thiol-containing molecule (R-SH), such as glutathione (GSH), cysteine (Cys), or a cysteine residue within a protein.

The thiol, a potent nucleophile, attacks the electrophilic carbon atom of the bimane moiety, displacing the bromide leaving group. This reaction forms a stable, highly fluorescent thioether adduct. The fluorescence quantum yield of the resulting bimane-thiol conjugate is significantly higher than that of the parent probe, leading to a direct and quantifiable increase in fluorescence intensity that is proportional to the thiol concentration.[1][2] This reaction is highly specific for thiols under physiological conditions.

Quantitative Data: Photophysical Properties of Monobromobimane-Thiol Adducts

The spectral properties of the fluorescent adducts are crucial for quantitative analysis. The following table summarizes the key photophysical parameters for mBBr adducts with common biological thiols. It is important to note that the quantum yield can be influenced by the local environment, such as solvent polarity.[3]

| Thiol Adduct | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| mBBr-Glutathione | ~394[2] | ~490[2] | ~5,000 | ~0.1 - 0.3[1] |

| mBBr-Cysteine | ~380 | ~480 | Data not available | Data not available |

| mBBr-Protein | ~395 | ~477 | Data not available | Data not available |

| mBBr-2-Mercaptoethanol | ~384 | ~480 | ~32,000 (in MeOH)[1] | 0.18 (in H₂O)[1] |

Experimental Protocols

In Vitro Quantification of Thiols

This protocol describes the use of monobromobimane for the quantitative detection of a pure thiol standard or thiols in a simple solution.

Materials:

-

Monobromobimane (mBBr) stock solution (10-40 mM in acetonitrile or DMSO)

-

Thiol standard (e.g., Glutathione, Cysteine) of known concentration

-

Reaction buffer (e.g., 50 mM HEPES or Tris, pH 8.0, containing 5 mM EDTA or DTPA to chelate metal ions)

-

Quenching solution (e.g., 1 M HCl or methanesulfonic acid)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Prepare Thiol Standards: Prepare a series of thiol standards in the reaction buffer to generate a standard curve.

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, add the thiol standard or unknown sample to the reaction buffer.

-

Initiate Reaction: Add mBBr stock solution to a final concentration typically in the range of 0.1-1 mM. The final concentration of mBBr should be in excess of the highest expected thiol concentration.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 10-30 minutes. The optimal incubation time should be determined empirically.

-

Quench Reaction: Stop the reaction by adding the quenching solution to acidify the mixture. This stabilizes the fluorescent adduct.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for the mBBr-thiol adduct (e.g., Ex: ~390 nm, Em: ~480 nm).

-

Quantification: Generate a standard curve by plotting the fluorescence intensity versus the known thiol concentrations. Determine the concentration of the unknown sample from the standard curve.

Cellular Thiol Detection and Quantification

This protocol outlines the procedure for labeling and quantifying intracellular thiols in living cells using monobromobimane followed by analysis via fluorescence microscopy or HPLC.

Materials:

-

Monobromobimane (mBBr) stock solution (10-40 mM in DMSO)

-

Cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell lysis buffer (for HPLC analysis)

-

Fluorescence microscope or High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure for Fluorescence Microscopy:

-

Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish) and culture to the desired confluency.

-

Cell Loading: Remove the culture medium and wash the cells twice with warm PBS. Add pre-warmed culture medium containing mBBr at a final concentration of 25-100 µM.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

-

Washing: Remove the loading medium and wash the cells three times with warm PBS to remove excess, unreacted probe.

-

Imaging: Add fresh PBS or culture medium to the cells and immediately image using a fluorescence microscope equipped with a DAPI filter set or similar UV excitation filter.

Procedure for HPLC Quantification:

-

Cell Treatment and Harvesting: Treat cells with mBBr as described in the microscopy protocol (steps 2 and 3). After incubation, wash the cells with PBS and harvest by scraping or trypsinization.

-

Cell Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., containing perchloric acid or another protein precipitating agent) on ice.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the protein and cellular debris.

-

Sample Preparation: Collect the supernatant, which contains the mBBr-derivatized low molecular weight thiols.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column and a fluorescence detector.[4]

-

Separation and Detection: Separate the mBBr-thiol adducts using a suitable gradient of solvents (e.g., acetonitrile and water with an ion-pairing agent).[2] Detect the fluorescent adducts using the appropriate excitation and emission wavelengths.

-

Quantification: Quantify the amount of each thiol by comparing the peak area to that of known standards.[5]

Visualizations

Chemical Reaction Mechanism

Caption: Reaction of this compound with a thiol.

Experimental Workflow for Cellular Thiol Analysis

Caption: Workflow for cellular thiol analysis.

Thiol-Dependent Signaling Pathway

Caption: Thiol-dependent redox signaling.

References

- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 2. abpbio.com [abpbio.com]

- 3. Quantum yield - Wikipedia [en.wikipedia.org]

- 4. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]

The Chemoselective Probe DYn-2: A Technical Guide to Unraveling Protein S-Sulfenylation in Redox Biology

A Note on Terminology: Initial research into probes for redox biology may lead to a variety of terms. This guide focuses on the well-established and widely used dimedone-based probe, DYn-2 , for the detection of protein S-sulfenylation. The term "Probimane" is not scientifically associated with this application and appears to be a misnomer in this context. This document will provide an in-depth technical overview of DYn-2 for researchers, scientists, and drug development professionals.

Introduction to Protein S-Sulfenylation and the Role of DYn-2

Protein S-sulfenylation is a reversible post-translational modification of cysteine residues, where a thiol group (-SH) is oxidized to a sulfenic acid (-SOH). This modification plays a critical role in redox signaling, acting as a molecular switch that can alter protein function, localization, and interaction with other molecules. The transient and reactive nature of sulfenic acid, however, makes its direct detection challenging.

DYn-2 is a cell-permeable, dimedone-based chemical probe designed specifically to address this challenge. It contains a reactive β-dicarbonyl moiety that selectively traps sulfenic acids, forming a stable covalent adduct. The probe also features a terminal alkyne group, which allows for the subsequent attachment of a reporter tag (e.g., biotin or a fluorophore) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This two-step approach enables the sensitive and specific detection, enrichment, and identification of S-sulfenylated proteins from complex biological samples.[1][2]

Mechanism of Action of DYn-2

The utility of DYn-2 in redox biology stems from its specific and efficient two-step mechanism:

-

Trapping of Sulfenic Acid: The core of the DYn-2 probe is a dimedone scaffold. The nucleophilic carbon between the two carbonyl groups of the dimedone ring readily attacks the electrophilic sulfur atom of a protein sulfenic acid. This reaction forms a stable thioether bond, effectively "trapping" the transient sulfenic acid modification.[2]

-

Bioorthogonal Ligation (Click Chemistry): The DYn-2 molecule is functionalized with a terminal alkyne group. This alkyne serves as a "handle" for the second step of detection. Following the trapping of sulfenic acids, an azide-containing reporter molecule (e.g., biotin-azide for affinity purification or a fluorescent azide for imaging) is introduced. In the presence of a copper(I) catalyst, the alkyne on the DYn-2 adduct and the azide on the reporter molecule undergo a highly specific and efficient cycloaddition reaction. This "click" reaction covalently attaches the reporter tag to the S-sulfenylated protein, allowing for its subsequent detection and analysis.[1][2]

Quantitative Data for DYn-2 Applications

The following tables summarize key quantitative parameters for the use of the DYn-2 probe in redox biology research.

Table 1: Reactivity and Selectivity of DYn-2

| Parameter | Value/Observation | Reference |

| Reaction Rate with Sulfenic Acid | Moderate reactivity, estimated at 10 M⁻¹·s⁻¹ for a dipeptide-SOH. | [3] |

| Selectivity | Highly selective for sulfenic acids. Does not react with other cysteine modifications like disulfides, S-nitrosylation, or S-glutathionylation. | [2][3] |

| Cross-reactivity with H₂O₂ | Minimal cross-reactivity at physiological concentrations. Oxidative dimerization of the dimedone core can occur at very high (millimolar) concentrations of H₂O₂. | [4] |

| Cross-reactivity with Aldehydes | The reaction rate with aldehydes is very slow and considered biologically insignificant. | [4] |

Table 2: Typical Experimental Concentrations and Conditions

| Parameter | Concentration/Condition | Cell Type/System | Reference |

| DYn-2 Concentration (in situ labeling) | 500 µM - 5 mM | A431, HeLa, RKO cells, Arabidopsis cells | [2][5][6] |

| DYn-2 Incubation Time (in situ labeling) | 1 - 2 hours | A431, RKO cells | [5][6] |

| H₂O₂ Treatment (to induce S-sulfenylation) | 100 µM - 20 mM | Recombinant Gpx3, A431 cells, Arabidopsis cells | [2][5][7] |

| EGF Stimulation (to induce endogenous H₂O₂) | 100 ng/mL | A431 cells | [5][6] |

| Recombinant Protein Labeling | 1 mM DYn-2 with 50 µM protein and 100 µM H₂O₂ | Recombinant Gpx3 | [5][7] |

Table 3: Comparative Performance of DYn-2

| Comparison | Observation | Reference |

| DYn-2 vs. DAz-2 | DYn-2 shows increased signal intensity in labeling sulfenylated proteins in both recombinant protein assays and cell-based experiments compared to the azide-functionalized analogue DAz-2. | [7] |

| DYn-2 vs. YAP1C genetic probe | DYn-2 is more specific for in vivo trapping of sulfenylated proteins compared to the YAP1C genetic probe. | [2] |

| DYn-2 vs. BTD probe | The BTD (benzothiazine-based) probe exhibits a significantly faster reaction rate with sulfenic acids compared to DYn-2, allowing for the use of lower protein input for proteomic analyses. | [3] |

Experimental Protocols

The following protocols provide a general framework for the detection of protein S-sulfenylation using DYn-2. Optimization may be required for specific cell types and experimental conditions.

In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells

This protocol describes the labeling of S-sulfenylated proteins in intact, living cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium (with and without serum)

-

Phosphate-buffered saline (PBS)

-

DYn-2 probe stock solution (e.g., 500 mM in DMSO)

-

Inducing agent (e.g., H₂O₂, Epidermal Growth Factor)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

For experiments involving stimulation, serum-starve the cells overnight if necessary.

-

Treat the cells with the desired stimulus (e.g., 100 ng/mL EGF for 10 minutes or 500 µM H₂O₂ for 5 minutes) to induce protein S-sulfenylation. Include a vehicle-treated control.[6]

-

-

DYn-2 Labeling:

-

Cell Lysis:

-

After incubation, wash the cells three times with cold PBS to remove excess probe.

-

Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Click Chemistry for Biotin Tagging of DYn-2 Labeled Proteins

This protocol describes the attachment of a biotin tag to the alkyne handle of DYn-2-labeled proteins.

Materials:

-

DYn-2 labeled protein lysate from Protocol 4.1

-

Biotin-azide stock solution (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

-

Methanol, Chloroform, Water for protein precipitation

Procedure:

-

Prepare Click Chemistry Reaction Mixture:

-

In a microcentrifuge tube, combine the following reagents in order:

-

DYn-2 labeled protein lysate (e.g., 1 mg of protein)

-

Biotin-azide (final concentration 100 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO₄ (final concentration 1 mM)

-

-

Vortex the mixture gently.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

-

-

Protein Precipitation:

-

Precipitate the protein to remove excess click chemistry reagents. A common method is methanol-chloroform precipitation.

-

Resuspend the protein pellet in a suitable buffer (e.g., containing SDS).

-

The biotin-tagged proteins are now ready for downstream applications such as streptavidin affinity purification for mass spectrometry analysis or detection by western blot using streptavidin-HRP.

Application of DYn-2 in Elucidating Signaling Pathways: The EGFR Example

A prime example of DYn-2's utility is in the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of EGF, EGFR dimerizes and activates its intrinsic tyrosine kinase activity. This activation also leads to the production of intracellular hydrogen peroxide (H₂O₂) by NADPH oxidases (NOX).[5]

Using the DYn-2 probe, researchers have demonstrated that this EGF-induced H₂O₂ production leads to the S-sulfenylation of a critical cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[8][9] This modification enhances the kinase activity of EGFR, creating a positive feedback loop that amplifies the downstream signaling cascade.[5][9]

Furthermore, DYn-2 has been instrumental in showing that other key proteins in the EGFR pathway, such as the protein tyrosine phosphatases (PTPs) PTP1B and SHP2, also undergo S-sulfenylation upon EGF stimulation.[8] The oxidation of these phosphatases inhibits their activity, further promoting the tyrosine phosphorylation-dependent signaling initiated by EGFR.

Conclusion

The DYn-2 probe has become an invaluable tool for the study of redox biology, providing a robust and specific method for the detection and identification of protein S-sulfenylation. Its application has significantly advanced our understanding of how this transient post-translational modification regulates a wide array of cellular processes, from growth factor signaling to stress responses. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental protocols necessary for the successful application of DYn-2 in unraveling the complexities of the sulfenome.

References

- 1. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]

- 2. DYn-2 Based Identification of Arabidopsis Sulfenomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Peroxide-dependent sulfenylation of the EGFR catalytic site enhances kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Basis for Redox Activation of Epidermal Growth Factor Receptor Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Probing Probimane's Specificity: A Technical Guide to its Interaction with Cysteine and Glutathione

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane, a bisdioxopiperazine derivative, has garnered attention for its anti-cancer properties. Understanding its mechanism of action at a molecular level is crucial for optimizing its therapeutic potential and minimizing off-target effects. A key aspect of its reactivity within a biological milieu is its interaction with endogenous nucleophiles, particularly low molecular weight thiols such as L-cysteine (Cys) and glutathione (GSH). This technical guide provides an in-depth exploration of the chemical basis for this compound's specificity towards these critical biomolecules, offering detailed hypothetical experimental protocols and data presentation formats to facilitate further research in this area.

Chemical Reactivity of this compound: A Hypothetical Mechanism

The core of this compound's reactivity lies in its two dioxopiperazine rings. These rings contain amide bonds that can be susceptible to nucleophilic attack. The thiol groups of cysteine and glutathione are potent nucleophiles at physiological pH, capable of initiating a reaction with electrophilic centers in drug molecules.

It is hypothesized that the primary reaction pathway involves the nucleophilic acyl substitution at one of the carbonyl carbons within the dioxopiperazine ring of this compound by the thiolate anion of either cysteine or glutathione. This would lead to the opening of the dioxopiperazine ring and the formation of a covalent adduct.

The specificity of this compound for cysteine over glutathione, if any, would be governed by several factors:

-

Steric Hindrance: The bulkier tripeptide structure of glutathione may experience greater steric hindrance when approaching the reactive sites on this compound compared to the smaller cysteine molecule.

-

Nucleophilicity: The intrinsic nucleophilicity of the thiol group in cysteine and glutathione, influenced by their respective pKa values and the surrounding molecular environment, will play a significant role. The pKa of the thiol group in free cysteine is typically lower than that in glutathione, suggesting that at physiological pH, a higher proportion of cysteine exists as the more nucleophilic thiolate anion.

-

Hydrogen Bonding: The potential for hydrogen bonding interactions between the reacting molecules could stabilize the transition state and influence the reaction rate. The additional amino and carboxyl groups in glutathione compared to cysteine could lead to different interaction profiles with this compound.

A diagram illustrating the proposed nucleophilic attack is presented below:

Quantitative Analysis of this compound's Reactivity

To elucidate the specificity of this compound, a quantitative comparison of its reaction kinetics with cysteine and glutathione is essential. The following tables outline the key data to be collected and a structured format for presentation.

Table 1: Reaction Conditions for Kinetic Studies

| Parameter | Cysteine Reaction | Glutathione Reaction |

| This compound Concentration (µM) | 10, 25, 50, 100 | 10, 25, 50, 100 |

| Thiol Concentration (µM) | 100, 250, 500, 1000 | 100, 250, 500, 1000 |

| Buffer | Phosphate Buffered Saline (PBS) | Phosphate Buffered Saline (PBS) |

| pH | 7.4 | 7.4 |

| Temperature (°C) | 37 | 37 |

| Reaction Time (min) | 0, 5, 15, 30, 60, 120 | 0, 5, 15, 30, 60, 120 |

Table 2: Kinetic Parameters for the Reaction of this compound with Cysteine and Glutathione

| Thiol | Apparent Second-Order Rate Constant (kapp) (M-1s-1) | Half-life (t1/2) at Equimolar Concentrations (min) |

| L-Cysteine | Calculated Value | Calculated Value |

| Glutathione | Calculated Value | Calculated Value |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments designed to investigate the specificity of this compound.

Protocol 1: Determination of Reaction Kinetics using High-Performance Liquid Chromatography (HPLC)

This protocol outlines the use of reverse-phase HPLC to monitor the consumption of this compound and the formation of the respective thiol adducts over time.

Materials:

-

This compound

-

L-Cysteine

-

Glutathione (reduced form)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Deionized water

-

HPLC system with a C18 column and UV detector

Procedure:

-

Standard Curve Preparation:

-

Prepare stock solutions of this compound, L-cysteine, and glutathione in PBS.

-

Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in PBS.

-

Inject each standard into the HPLC system to generate a standard curve of peak area versus concentration.

-

-

Kinetic Reaction Setup:

-

Prepare reaction mixtures in PBS containing a fixed concentration of this compound and varying concentrations of either L-cysteine or glutathione, as detailed in Table 1.

-

Incubate the reaction mixtures at 37°C.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.

-

Immediately quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

-

Centrifuge the samples to precipitate any proteins and inject the supernatant into the HPLC system.

-

Monitor the disappearance of the this compound peak and the appearance of new peaks corresponding to the adducts at an appropriate wavelength (e.g., determined by UV-Vis scan of this compound).

-

-

Data Analysis:

-

Quantify the concentration of remaining this compound at each time point using the standard curve.

-

Plot the concentration of this compound versus time for each reaction condition.

-

Determine the initial reaction rates and calculate the apparent second-order rate constants (kapp) for the reaction of this compound with cysteine and glutathione.

-

A workflow for this experimental protocol is visualized below:

Protocol 2: Characterization of Adducts by Mass Spectrometry (MS)

This protocol describes the use of liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the covalent adducts formed between this compound and the thiols.

Materials:

-

Reaction mixtures from Protocol 1

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Use the quenched reaction samples from Protocol 1.

-

-

LC-MS Analysis:

-

Inject the samples into the LC-MS system.

-

Separate the components using a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Acquire mass spectra in positive ion mode.

-

-

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of the parent this compound molecule.

-

Search for new peaks with m/z values corresponding to the expected masses of the this compound-cysteine and this compound-glutathione adducts.

-

Perform tandem mass spectrometry (MS/MS) on the putative adduct peaks to obtain fragmentation patterns and confirm their structures.

-

Conclusion

The protocols and data presentation formats outlined in this technical guide provide a robust framework for systematically investigating the specificity of this compound for cysteine and glutathione. By quantifying the reaction kinetics and characterizing the resulting adducts, researchers can gain valuable insights into the molecular mechanisms underpinning this compound's activity. This knowledge is paramount for the rational design of next-generation bisdioxopiperazine derivatives with improved therapeutic profiles and for predicting potential drug-drug interactions involving endogenous thiols. Further studies are warranted to validate these hypothetical approaches and to fully elucidate the intricate details of this compound's reactivity in a biological context.

Unraveling Cellular Thiol Dynamics: A Technical Guide to Bimane-Based Probes for Oxidative Stress Research

An important clarification regarding "Probimane": Initial searches for "this compound" (also known as AT-2153) reveal its function as a potent anti-proliferative and anti-metastatic agent that induces cell cycle arrest in tumor cells[1]. The available scientific literature does not support its use as a fluorescent probe for monitoring cellular oxidative stress. It is likely that "this compound" has been mistaken for the "bimane" class of fluorescent probes, which are extensively used to detect cellular thiols, key players in maintaining cellular redox homeostasis and combating oxidative stress. This guide will therefore focus on a well-characterized and widely used member of the bimane family, Monobromobimane (mBBr), as a representative probe for cellular thiol detection.

Introduction to Bimane Probes and Cellular Thiols

Cellular oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Thiols, particularly the tripeptide glutathione (GSH), are central to the cellular antioxidant defense system. A decrease in the intracellular thiol pool is a key indicator of oxidative stress.

Bimane-based fluorescent probes are valuable tools for quantifying cellular thiol levels. These probes are essentially non-fluorescent until they react with the sulfhydryl group of thiols to form a stable, fluorescent adduct. This reaction allows for the sensitive and specific detection of thiols in biological systems. Monobromobimane (mBBr) is a cell-permeant probe that reacts with thiols via a nucleophilic substitution reaction, making it a reliable tool for assessing cellular thiol status.

Mechanism of Action of Monobromobimane (mBBr)

Monobromobimane is an electrophilic molecule that readily reacts with the nucleophilic thiol group (-SH) of molecules like glutathione (GSH), cysteine (Cys), and other thiol-containing proteins. The reaction involves the displacement of the bromide ion from mBBr by the thiolate anion (RS-), forming a stable thioether linkage. This covalent modification results in a significant increase in fluorescence quantum yield, allowing for the quantification of the thiol adduct.

Caption: Reaction of Monobromobimane with a cellular thiol.

Quantitative Data on Monobromobimane (mBBr)

The following table summarizes key quantitative parameters for Monobromobimane (mBBr).

| Parameter | Value | Reference |

| Excitation Wavelength (max) | ~380-394 nm | |

| Emission Wavelength (max) | ~480-490 nm | |

| Molar Extinction Coefficient (ε) | ~5,000-6,000 M⁻¹cm⁻¹ | |

| Quantum Yield (Φ) of Adduct | ~0.2-0.4 | |

| Typical in vitro concentration | 10-100 µM | |

| Typical in-cell concentration | 1-50 µM |

Experimental Protocols

General Cell Culture and Preparation

This protocol provides a general guideline for preparing adherent mammalian cells for fluorescence microscopy. Specific conditions may need to be optimized for different cell lines.

Caption: General workflow for cell preparation and mBBr staining.

Detailed Protocol:

-

Cell Seeding: Seed adherent cells onto sterile glass coverslips placed in a petri dish at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Cell Culture: Culture the cells in a suitable medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.

-

Experimental Treatment: Treat the cells with the desired compounds (e.g., to induce or inhibit oxidative stress) for the appropriate duration. Include appropriate controls (e.g., untreated cells).

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS, pH 7.4) to remove the culture medium and any treatment compounds.

-

mBBr Loading: Prepare a fresh working solution of mBBr in PBS (e.g., 40 µM). Remove the PBS from the cells and add the mBBr solution to cover the cells.

-

Incubation: Incubate the cells with the mBBr solution for 10-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and experimental conditions.

-

Washing: Wash the cells three times with PBS to remove any unbound mBBr.

-

Fixation (Optional but Recommended): Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This step preserves the cellular morphology and the fluorescent signal.

-

Final Washing: Wash the cells three times with PBS.

-

Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Fluorescence Microscopy and Image Analysis

Instrumentation:

-

An epifluorescence or confocal microscope equipped with a DAPI or a similar filter set (Excitation: ~380 nm, Emission: ~480 nm).

-

A sensitive camera (e.g., CCD or sCMOS).

Image Acquisition:

-

Place the slide on the microscope stage.

-

Locate the cells using brightfield or phase-contrast microscopy.

-

Switch to the fluorescence channel for mBBr.

-

Use the lowest possible excitation light intensity and exposure time to minimize photobleaching.

-

Acquire images from multiple fields of view for each experimental condition to ensure representative data.

Quantitative Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

-

Background Subtraction: Correct for background fluorescence.

-

Cell Segmentation: Define the regions of interest (ROIs) corresponding to individual cells.

-

Measure Mean Fluorescence Intensity: Calculate the mean fluorescence intensity within each ROI.

-

Statistical Analysis: Perform statistical analysis on the quantified fluorescence intensities to compare different experimental groups.

Signaling Pathways and Logical Relationships

Cellular thiol levels are intricately linked to various signaling pathways involved in the oxidative stress response. A key pathway is the Nrf2-Keap1 pathway, which regulates the expression of antioxidant genes.

Caption: Oxidative stress, thiol depletion, and the Nrf2 response.

Applications in Research and Drug Development

The use of bimane probes like mBBr is crucial in various research areas:

-

Elucidating Mechanisms of Disease: Investigating the role of oxidative stress in neurodegenerative diseases, cancer, cardiovascular diseases, and aging.

-

Drug Discovery and Development: Screening for compounds that modulate cellular redox status, identifying potential antioxidant or pro-oxidant drugs, and assessing drug-induced oxidative stress as a mechanism of toxicity.

-

Toxicology: Evaluating the impact of environmental toxins and pollutants on cellular thiol levels.

Conclusion

Bimane-based fluorescent probes, exemplified by Monobromobimane, are indispensable tools for researchers, scientists, and drug development professionals studying cellular oxidative stress. By providing a quantitative measure of cellular thiol levels, these probes offer critical insights into the redox state of the cell and the efficacy of therapeutic interventions targeting oxidative stress pathways. Adherence to detailed and optimized experimental protocols is essential for obtaining reliable and reproducible data.

References

Probimane: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane, also known as AT-2153, is a synthetic bisdioxopiperazine derivative that has demonstrated significant potential as an anticancer agent.[1] Belonging to a class of compounds known for their anti-proliferative and antimetastatic properties, this compound exerts its cytotoxic effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent initiation of apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanisms of action of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically designated as 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each of which is substituted with a morpholinomethyl group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4,4'-(propane-1,2-diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione) | Sigma-Aldrich |

| Synonyms | AT-2153, MM-159 | MedChemExpress, TargetMol |

| CAS Number | 108093-90-9 | MedChemExpress, DC Chemicals |

| Molecular Formula | C21H34N6O6 | MedChemExpress, TargetMol |

| Molecular Weight | 466.53 g/mol | MedChemExpress |

| Appearance | White solid | TargetMol |

| Solubility | Soluble in DMSO (4.67 mg/mL, 10 mM) | TargetMol |

| Melting Point | Not explicitly reported. As a solid, a melting point is expected. | - |

| Boiling Point | Not reported. Likely to decompose at high temperatures. | - |

| pKa | Not reported. The presence of multiple nitrogen atoms suggests it can act as a base. | - |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | TargetMol |

Experimental Protocols

Determination of Physicochemical Properties (General Protocols)

3.1.1. Melting Point Determination (Capillary Method)

A small, powdered sample of the solid compound is packed into a thin-walled capillary tube, which is then placed in a melting point apparatus. The apparatus is heated slowly, and the temperature range over which the solid melts is observed and recorded. A sharp melting range is indicative of a pure compound.[2][3][4]

3.1.2. pKa Determination (Potentiometric Titration)

A solution of the compound in a suitable solvent (e.g., a water/co-solvent mixture) is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.[5][6][7][8]

Synthesis of this compound (General Approach)

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of related bisdioxopiperazine compounds, a plausible synthetic route would involve the following key steps:

-

Synthesis of the bis(dioxopiperazine) core: This would likely involve the condensation of a suitable diamine with a derivative of iminodiacetic acid. For this compound, the starting diamine would be 1,2-diaminopropane.

-

N-alkylation with morpholinomethyl groups: The resulting bis(dioxopiperazine) core would then be reacted with a morpholinomethylating agent, such as morpholinomethyl chloride, to introduce the morpholinomethyl substituents onto the piperazine rings.

Biological Activity and Mechanism of Action

This compound exhibits its anticancer effects primarily through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis.[1]

G2/M Phase Cell Cycle Arrest

The transition from the G2 to the M phase of the cell cycle is a tightly regulated process controlled by the activity of the Cyclin B1/Cdc2 (also known as CDK1) complex. This compound is understood to induce G2/M arrest by disrupting the activation of this complex. The proposed signaling pathway is as follows:

This compound is hypothesized to induce a DNA damage response, leading to the activation of the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[9][10][11][12][13] These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk1 and Chk2.[9][14][15][16][17] Activated Chk1/Chk2 then phosphorylates and inactivates the phosphatase Cdc25C.[18][19][20][21][22] In its active state, Cdc25C is responsible for dephosphorylating and activating the Cyclin B1/Cdc2 complex. By inhibiting Cdc25C, this compound prevents the activation of the Cyclin B1/Cdc2 complex, leading to a halt in the cell cycle at the G2/M transition.

Induction of Apoptosis

Prolonged cell cycle arrest at the G2/M phase can trigger programmed cell death, or apoptosis. While the specific apoptotic signaling cascade initiated by this compound has not been fully elucidated, it is likely to involve the intrinsic (mitochondrial) pathway, which is a common consequence of chemotherapy-induced cell cycle arrest.

The prolonged arrest in the G2/M phase is thought to activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak.[23][24] These proteins then induce mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[25] Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[25][26] Activated caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.[23][25][26]

Conclusion

This compound is a promising anticancer agent that exerts its cytotoxic effects through the induction of G2/M phase cell cycle arrest and apoptosis. Its unique chemical structure and potent biological activity make it a subject of significant interest for further research and development in oncology. A more detailed elucidation of its molecular targets and signaling pathways, along with the determination of its complete physicochemical profile, will be crucial for its potential clinical translation.

References

- 1. Anti-proliferative effects, cell cycle G2/M phase arrest and blocking of chromosome segregation by this compound and MST-16 in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. westlab.com [westlab.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Specific Human ATR and ATM Inhibitors Modulate Single Strand DNA Formation in Leishmania major Exposed to Oxidative Agent [frontiersin.org]

- 14. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mdm2 promotes Cdc25C protein degradation and delays cell cycle progression through the G2/M phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. embopress.org [embopress.org]

- 20. Androgens Upregulate Cdc25C Protein by Inhibiting Its Proteasomal and Lysosomal Degradation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Increased expression and activity of CDC25C phosphatase and an alternatively spliced variant in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

- 24. Apoptosis Signaling | Bio-Techne [bio-techne.com]

- 25. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Berbamine inhibited the growth of prostate cancer cells in vivo and in vitro via triggering intrinsic pathway of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Probimane Derivatives and Their Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probimane and its derivatives represent a class of bisdioxopiperazine compounds that have garnered significant interest in the field of oncology. As analogs of razoxane, they have been investigated for their potential as anticancer agents, with a particular focus on their ability to inhibit tumor metastasis. This technical guide provides a comprehensive overview of the core chemical structure of this compound, proposes detailed synthesis pathways for its derivatives, and outlines potential mechanisms of action based on the broader class of bisdioxopiperazine compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel anticancer therapeutics.

This compound is structurally distinguished from its parent compound, razoxane, by the incorporation of two morpholine moieties. This modification is believed to influence its pharmacological properties, including its solubility and potency. Understanding the synthesis of these complex molecules is crucial for the exploration of new derivatives with enhanced efficacy and reduced toxicity.

Core Chemical Structure

The fundamental structure of this compound is a bisdioxopiperazine core built upon a 1,2-diaminopropane backbone. Each of the nitrogen atoms of the diamine is part of a piperazine-2,6-dione ring, and each of these rings is further substituted with a morpholino group.

Proposed Synthesis Pathways

While specific, publicly available, step-by-step synthesis protocols for this compound are scarce, a highly probable synthetic route can be postulated based on the well-established synthesis of razoxane and related bisdioxopiperazine compounds. The proposed pathway involves a multi-step process commencing with the synthesis of key intermediates.

A plausible approach involves the initial synthesis of a morpholine-substituted iminodiacetic acid derivative, which is then reacted with 1,2-diaminopropane to form the core bisdioxopiperazine structure.

Pathway 1: Synthesis via N-Morpholino-Iminodiacetic Acid

This pathway begins with the synthesis of N-morpholino-iminodiacetic acid, a key building block that incorporates the morpholine group at an early stage.

Caption: Proposed synthesis of this compound via an N-morpholino-iminodiacetic acid intermediate.

Experimental Protocols

Step 1: Synthesis of N-Morpholino-Iminodiacetic Acid

-

Alkylation: To a solution of morpholine in a suitable organic solvent (e.g., acetonitrile), add ethyl bromoacetate in a dropwise manner at room temperature. The reaction mixture is then stirred for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then concentrated under reduced pressure to yield the crude N-morpholino-iminodiacetic acid diethyl ester.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is then subjected to hydrolysis using an aqueous solution of a strong base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to yield N-morpholino-iminodiacetic acid.

Step 2: Synthesis of this compound

-

Amidation: N-Morpholino-iminodiacetic acid is reacted with 1,2-diaminopropane. This reaction is typically carried out in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (DCC)) to facilitate the formation of the amide bonds, leading to a tetra-acid intermediate.

-

Cyclization: The resulting tetra-acid is then subjected to a cyclization reaction to form the two piperazine-2,6-dione rings. This can be achieved by heating the intermediate, often in the presence of a dehydrating agent or under high-temperature conditions.

-

Purification: The final product, this compound, is then purified using techniques such as recrystallization or column chromatography.

Quantitative Data

Due to the limited availability of specific experimental data for the synthesis of this compound, the following table presents illustrative quantitative data based on typical yields observed in the synthesis of analogous bisdioxopiperazine compounds.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Synthesis of N-Morpholino-Iminodiacetic Acid | Morpholine, Ethyl Bromoacetate | N-Morpholino-Iminodiacetic Acid | 60-75 | >95 |

| 2. Synthesis of this compound | 1,2-Diaminopropane, N-Morpholino-Iminodiacetic Acid | This compound | 40-55 | >98 |

Potential Signaling Pathways and Mechanism of Action

The anticancer activity of bisdioxopiperazine compounds like this compound is believed to be multifactorial. While the precise signaling pathways for this compound are not fully elucidated, the mechanism of action is likely similar to that of razoxane and other related compounds, primarily involving the inhibition of topoisomerase II. Topoisomerase II is a crucial enzyme in DNA replication and repair, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Furthermore, some studies suggest that these compounds may also exert their anticancer effects through the modulation of other cellular processes, including the inhibition of angiogenesis and the induction of cellular differentiation.

Caption: Potential signaling pathways affected by this compound, leading to anticancer effects.

Conclusion

This technical guide provides a detailed theoretical framework for the synthesis of this compound and its derivatives, based on established chemical principles and the synthesis of structurally related compounds. The proposed pathways and experimental protocols offer a solid starting point for researchers aiming to synthesize and evaluate these promising anticancer agents. Further experimental validation is required to optimize the reaction conditions and fully elucidate the biological mechanisms of action of this important class of molecules. The continued exploration of this compound derivatives holds the potential for the development of novel and effective therapies in the fight against cancer.

Unveiling the Spectroscopic Landscape of Bimane-Based Thiol Probes: An In-Depth Technical Guide

A Note on Nomenclature: Initial inquiries for "Probimane" did not yield a fluorescent probe with documented spectral properties. However, the phonetic similarity strongly suggests a possible typographical error for "Bimane," a well-established class of thiol-reactive fluorescent probes. This guide will therefore focus on Monobromobimane (mBBr) , a prominent member of the bimane family, to provide a comprehensive technical overview of its spectral properties and applications.

Introduction

Monobromobimane (mBBr) is a cell-permeant, thiol-reactive fluorescent probe that has become an invaluable tool for researchers in cell biology, biochemistry, and drug development. Initially non-fluorescent, mBBr forms a stable, highly fluorescent thioether adduct upon reaction with sulfhydryl groups in molecules such as glutathione (GSH), cysteine, and proteins. This "light-up" property makes it an excellent probe for quantifying and visualizing thiols in various biological contexts. This guide provides a detailed examination of the spectral properties of mBBr, experimental protocols for its use, and a visualization of its activation mechanism.

Spectral Properties of Monobromobimane-Thiol Adducts

The fluorescence of Monobromobimane is activated upon its reaction with a thiol-containing molecule. The resulting thioether adduct exhibits distinct excitation and emission spectra. The key spectral properties are summarized in the table below. It is important to note that while the excitation and emission maxima are relatively consistent, the quantum yield and fluorescence lifetime can be influenced by the local environment of the fluorophore.

| Spectral Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~390 - 398 nm | [1] |

| Emission Maximum (λem) | ~490 nm | [1] |

| Molar Extinction Coefficient (ε) | Not explicitly found in searches. | |

| Quantum Yield (Φ) | ~0.1 - 0.3 (for Glutathione adduct) | [2] |

| Fluorescence Lifetime (τ) | Not explicitly found in searches. |

Mechanism of Activation: Thiol Conjugation

The fluorescence of Monobromobimane is contingent upon its chemical reaction with a thiol. This reaction is a nucleophilic substitution where the thiol group attacks the bromomethyl group of the mBBr molecule, displacing the bromide ion and forming a stable thioether bond. This conjugation event alters the electronic structure of the bimane core, leading to a significant increase in fluorescence.

Caption: Reaction of Monobromobimane with a thiol.

Experimental Protocols

The following protocols provide a general framework for the use of Monobromobimane in labeling and visualizing intracellular thiols. Optimization may be required for specific cell types and experimental conditions.

Preparation of Monobromobimane Stock Solution

-

Reconstitution: Prepare a stock solution of Monobromobimane in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. A typical stock concentration is 10-100 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

In Situ Labeling of Intracellular Thiols for Fluorescence Microscopy

This protocol is designed for adherent cells cultured in a multi-well plate or on coverslips.

Caption: Workflow for labeling intracellular thiols.

Detailed Steps:

-

Cell Culture: Grow cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dish, coverslip).

-

Washing: Gently wash the cells once with a warm buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual media.

-

Preparation of Working Solution: Dilute the Monobromobimane stock solution to the final working concentration in a warm buffer immediately before use. A typical starting concentration is in the range of 100-400 µM. The optimal concentration should be determined empirically.

-

Incubation: Add the mBBr working solution to the cells and incubate at 37°C for 10-30 minutes, protected from light.

-

Washing: Remove the labeling solution and wash the cells two to three times with warm buffer to remove any unreacted probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the mBBr-thiol adduct (e.g., a DAPI filter set).

Quantification of Thiols by HPLC

This protocol outlines the general steps for derivatizing thiols with Monobromobimane for subsequent separation and quantification by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.

Sample Preparation and Derivatization:

-

Homogenization: Homogenize cells or tissues in a suitable buffer.

-

Deproteinization: Precipitate proteins using an acid such as perchloric acid or trichloroacetic acid, followed by centrifugation.

-

Derivatization: Adjust the pH of the supernatant to ~8.0. Add Monobromobimane to a final concentration of approximately 1 mM and incubate in the dark at room temperature for 15-30 minutes.

-

Quenching: Stop the reaction by acidification (e.g., with acetic acid).

-

Analysis: Analyze the derivatized sample by RP-HPLC with a fluorescence detector set to the appropriate excitation and emission wavelengths.

Applications in Research and Drug Development

The ability of Monobromobimane to specifically label and quantify thiols makes it a versatile tool for:

-

Assessing Oxidative Stress: Measuring the levels of glutathione, a key antioxidant, can provide insights into the cellular response to oxidative stress.

-

Enzyme Activity Assays: mBBr can be used as a substrate for enzymes like glutathione S-transferases.

-

Protein Labeling: Cysteine residues in proteins can be labeled with mBBr to study protein structure and function.

-

Drug Discovery: Screening for compounds that modulate intracellular thiol levels.

Conclusion

Monobromobimane and other bimane-based probes are powerful reagents for the detection and quantification of thiols in biological systems. Their "light-up" fluorescence upon reaction provides a high signal-to-noise ratio, making them suitable for a wide range of applications from fluorescence microscopy to quantitative HPLC analysis. Understanding their spectral properties and the underlying chemical mechanism of activation is crucial for their effective implementation in research and development.

References

Technical Guide: Labeling Protein Thiol Groups with Bimane Probes

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The study of protein thiol groups, predominantly the sulfhydryl side chains of cysteine residues, is fundamental to understanding cellular redox signaling, protein structure, and enzymatic function. This technical guide provides a comprehensive overview of the use of bimane-based fluorescent probes for the specific labeling and quantification of these critical functional groups. While the query specified "Probimane," it is essential to clarify that this compound is a bisdioxopiperazine derivative with established anticancer properties, distinct from the fluorescent probes used for thiol labeling[1][2]. This document focuses on the widely-used and well-characterized bimane class of reagents, particularly monobromobimane (mBBr) , which are central to thiol-specific derivatization in proteomics and cell biology. We will detail the underlying chemistry, spectroscopic properties, experimental protocols, and key applications of these powerful research tools.

Core Principles of Bimane-Based Thiol Labeling

Bimane probes are a class of fluorogenic reagents that are virtually non-fluorescent by themselves but become intensely fluorescent upon reaction with a nucleophile. Their small size and specificity for thiols make them ideal for labeling proteins without significantly altering their function[3].

Mechanism of Action

Monobromobimane (mBBr) reacts with the sulfhydryl group of a cysteine residue via a classic SN2 (bimolecular nucleophilic substitution) reaction. The thiol acts as a nucleophile, attacking the carbon atom attached to the bromine on the bimane ring. This displaces the bromide ion and forms a stable, highly fluorescent thioether bond[4]. This reaction is rapid and typically proceeds at or near physiological pH.

Physicochemical and Spectroscopic Properties

The utility of bimane probes stems from their favorable spectroscopic properties, which change dramatically upon conjugation. The unreacted probe is essentially non-fluorescent, providing a low-background signal, while the thiol adduct exhibits strong blue fluorescence[5][6].

| Property | Monobromobimane (Unreacted) | Bimane-Thiol Adduct (e.g., with Glutathione) | Reference(s) |

| Appearance | Crystalline solid | In solution | [3] |

| Fluorescence | Essentially non-fluorescent | Strong blue fluorescence | [3][5] |

| Excitation Max (λex) | ~384 nm (in MeOH) | ~380-394 nm | [3][4][6] |

| Emission Max (λem) | N/A | ~480-490 nm | [4][6][7] |

| Quantum Yield (QY) | Very low | ~0.1–0.3 | [3] |

| Molar Extinction (ε) | ~32,000 cm-1M-1 (in MeOH) | Varies with adduct | [3] |

| Solubility | Soluble in organic solvents (DMSO, DMF), moderately soluble in aqueous buffers | Generally water-soluble | [8][9] |

Experimental Protocols

Accurate and reproducible labeling requires careful attention to sample preparation, reaction conditions, and purification steps. Below are generalized protocols for labeling purified proteins and cellular components.

General Experimental Workflow

The process for analyzing protein thiols, whether free or in disulfide bonds, follows a logical sequence. Free thiols are first blocked, followed by reduction of disulfides and labeling of the newly exposed thiols. This differential approach allows for the quantification of both reduced and oxidized cysteine pools.

Protocol for Labeling Purified Proteins

This protocol is designed for labeling cysteine residues in a purified protein sample in vitro.

-

Protein Preparation:

-

Dissolve the purified protein in an amine-free buffer (e.g., 10-100 mM phosphate, HEPES) at a pH of 7.0-8.0 to a final concentration of 1-10 mg/mL[9][10].

-

To label thiols involved in disulfide bonds, first reduce the protein. Add a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 1 hour at room temperature[5][11].

-

Crucial Step: If using DTT, it must be removed before adding mBBr, as it will react with the probe. Remove excess DTT via dialysis or a desalting column. TCEP does not need to be removed if using certain probes but can inactivate mBBr, so its removal is recommended[3][5].

-

-

Labeling Reaction:

-

Prepare a fresh stock solution of monobromobimane (e.g., 40 mM) in an organic solvent like DMSO or acetonitrile.

-